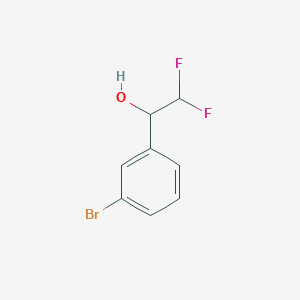

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and a hydroxyl group on an ethan-1-ol backbone

作用機序

Target of Action

Similar compounds have been known to target proteins likeTau and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases, with Tau being involved in Alzheimer’s disease and alpha-synuclein in Parkinson’s disease .

Biochemical Pathways

The compound may affect the aggregation pathways of Tau and alpha-synuclein proteins . By inhibiting the aggregation of these proteins, it could potentially prevent the formation of neurotoxic aggregates, which are implicated in neurodegenerative diseases.

Pharmacokinetics

A study on a similar compound, 1-(3′-bromophenyl)-heliamine, revealed that after oral administration, the maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was reached within 1.00 ± 0.45 hours . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Result of Action

By inhibiting the aggregation of tau and alpha-synuclein, the compound could potentiallyreduce neurotoxicity and slow the progression of neurodegenerative diseases .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3-bromobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

化学反応の分析

Types of Reactions: 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a difluoroethanol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

Oxidation: Formation of 1-(3-Bromophenyl)-2,2-difluoroethanone.

Reduction: Formation of 1-(3-Bromophenyl)-2,2-difluoroethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

類似化合物との比較

1-(3-Bromophenyl)-2,2-difluoroethanone: Similar structure but with a ketone group instead of a hydroxyl group.

1-(3-Bromophenyl)-2,2-difluoroethane: Lacks the hydroxyl group, resulting in different chemical properties.

3-Bromophenylacetic acid: Contains a carboxylic acid group instead of the difluoroethanol moiety.

Uniqueness: 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential bioactivity

生物活性

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and difluoro groups can significantly influence the compound's pharmacological properties, including its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antifungal, cytotoxic, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromophenyl moiety and a difluoroethanol group, which contribute to its unique biological activity profile.

Antifungal Activity

Recent studies have explored the antifungal properties of compounds similar to this compound. For instance, compounds containing difluorinated structures have shown enhanced antifungal activity against various fungal strains.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of several fluorinated compounds against Sclerotinia sclerotiorum, a significant plant pathogen. The results indicated that compounds with similar structural features to this compound exhibited lower EC50 values compared to traditional antifungals like trifloxystrobin, suggesting a promising antifungal profile for these derivatives .

| Compound | EC50 (mg/L) | Comparison with Trifloxystrobin |

|---|---|---|

| VI-3 | 1.51 | Significantly lower (TRI: 38.09) |

| VI-7 | 13.24 | Lower than TRI |

Cytotoxicity Assessment

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. The compound's ability to induce cell death in cancer cells is crucial for its potential therapeutic applications.

Research Findings on Cytotoxicity

In vitro studies have demonstrated that similar compounds exhibit varying degrees of cytotoxicity against HeLa cells. For example, certain derivatives showed CC50 values ranging from 27.3 μM to 29.7 μM, indicating significant cytotoxic potential .

| Compound | CC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 27.3 | HeLa |

| Compound B | 29.7 | HeLa |

Anti-inflammatory Properties

The anti-inflammatory potential of fluorinated compounds has been explored in various contexts. The modulation of TNF-alpha signaling pathways represents a critical mechanism through which these compounds may exert their effects.

Research indicates that fluorinated derivatives can inhibit TNF-alpha production, which is pivotal in inflammatory responses. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .

特性

IUPAC Name |

1-(3-bromophenyl)-2,2-difluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAKNZDZYSNZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。